molecular formula C15H14F3NO5S B8302455 Methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate

Methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate

Cat. No. B8302455
M. Wt: 377.3 g/mol
InChI Key: KHFDCTZSWXQTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate is a useful research compound. Its molecular formula is C15H14F3NO5S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-trifluoromethanesulfonyloxy-8-isopropylquinoline-2-carboxylate

Molecular Formula

C15H14F3NO5S

Molecular Weight

377.3 g/mol

IUPAC Name

methyl 8-propan-2-yl-4-(trifluoromethylsulfonyloxy)quinoline-2-carboxylate

InChI

InChI=1S/C15H14F3NO5S/c1-8(2)9-5-4-6-10-12(24-25(21,22)15(16,17)18)7-11(14(20)23-3)19-13(9)10/h4-8H,1-3H3

InChI Key

KHFDCTZSWXQTQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1N=C(C=C2OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of dichloromethane were dissolved 4.2 g of methyl 8-isopropylquinolone-2-carboxylate, 3 ml of 2,6-lutidine and 209 mg of 4-dimethylaminopyridine under a nitrogen gas stream. Trifluoromethanesulfonic anhydride (3.2 ml) was added dropwise to the resulting solution at 0° C., followed by stirring at room temperature for 24 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture and the resulting mixture was extracted with dichloromethane. The organic layer was successively washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue so obtained was subjected to chromatography on a silica gel column (developing solvent: 5% ethyl acetate/n-hexane), whereby 6.3 g of the title compound were obtained in the form of a colorless solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl 8-isopropylquinolone-2-carboxylate
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
209 mg
Type
catalyst
Reaction Step Four

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